molecular formula C18H21IN2O4S B3979870 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide

Cat. No.: B3979870
M. Wt: 488.3 g/mol
InChI Key: ZBDQIZIHPWXQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide is an aromatic amide compound with a complex molecular structure It is characterized by the presence of a diethylsulfamoyl group, a methoxyphenyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Diethylsulfamoyl Intermediate: This step involves the reaction of diethylamine with a suitable sulfonyl chloride to form the diethylsulfamoyl intermediate.

    Iodination: The iodination of the benzamide moiety is carried out using iodine and a suitable oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the diethylsulfamoyl intermediate with the iodinated benzamide under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium iodide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide
  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-naphthalenesulfonamide
  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide

Uniqueness

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide is unique due to its iodinated benzamide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O4S/c1-4-21(5-2)26(23,24)15-9-10-17(25-3)16(12-15)20-18(22)13-7-6-8-14(19)11-13/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDQIZIHPWXQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.